2-Diazocyclooctanone

Description

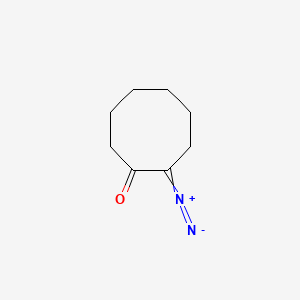

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-diazocyclooctan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c9-10-7-5-3-1-2-4-6-8(7)11/h1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUFIAZGBLSLYEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(=O)C(=[N+]=[N-])CC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20702736 | |

| Record name | 2-Diazoniocyclooct-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.19 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14088-64-3 | |

| Record name | 2-Diazoniocyclooct-1-en-1-olate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20702736 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Diazocyclooctanone and Analogous Cyclic α Diazoketones

Classical Approaches for Diazoketone Synthesis

Traditional methods for the synthesis of cyclic α-diazoketones have laid the groundwork for modern advancements. These techniques, while effective, often involve hazardous reagents and have been subject to optimization over the years.

Synthesis from Acid Chlorides and Diazomethane (B1218177) in Cyclic Systems

The Arndt-Eistert reaction is a well-established method for the one-carbon homologation of carboxylic acids, proceeding through an α-diazoketone intermediate. wikipedia.orgorganic-chemistry.orgadichemistry.com In the context of cyclic systems, this reaction involves the treatment of a cycloalkanecarbonyl chloride with diazomethane. wikipedia.org The initial step is the acylation of diazomethane by the acid chloride to form the diazoketone. organic-chemistry.org

A general representation of this reaction is the conversion of cyclooctanecarbonyl chloride to 2-diazocyclooctanone. The reaction typically requires at least two equivalents of diazomethane, as the hydrogen chloride generated as a byproduct reacts with one equivalent of diazomethane. wikipedia.org To mitigate the formation of chloromethyl ketone side-products, a base such as triethylamine can be included to neutralize the HCl. wikipedia.org

Table 1: Illustrative Arndt-Eistert Synthesis of a Cyclic α-Diazoketone

| Starting Material | Reagents | Product | Key Considerations |

| Cycloheptanecarbonyl chloride | Diazomethane (CH₂N₂) | This compound | Excess diazomethane is required to neutralize HCl byproduct. |

Formation via Oxidation of Hydrazones

The oxidation of hydrazones offers an alternative route to α-diazoketones. nih.govresearchgate.net This method involves the initial formation of a hydrazone from the corresponding ketone, in this case, cyclooctanone (B32682), by condensation with hydrazine. The subsequent dehydrogenation of the resulting hydrazone yields the target diazo compound. nih.gov

Various oxidizing agents have been employed for this transformation, including silver oxide, mercury(II) oxide, and manganese dioxide. researchgate.net More recent developments have introduced milder and more efficient reagents. For instance, N-iodo-p-toluenesulfonamide (TsNIK) has been shown to be an effective reagent for the oxidation of hydrazones to diazo compounds, including α-diazoketones, under mild conditions. nih.gov

Table 2: Reagents for the Oxidation of Hydrazones to α-Diazoketones

| Oxidizing Agent | Typical Reaction Conditions | Advantages/Disadvantages |

| Silver(I) oxide (Ag₂O) | Organic solvent, often with a base | Effective but can be expensive. |

| Mercury(II) oxide (HgO) | Organic solvent | Effective but highly toxic. |

| Manganese dioxide (MnO₂) | Organic solvent | Milder oxidant, often used for activated hydrazones. |

| N-Iodo-p-toluenesulfonamide (TsNIK) | Base, organic solvent | High yields, mild conditions, simple work-up. |

Diazo Transfer Reactions for Cyclic α-Diazoketones

Diazo transfer reactions are among the most widely used methods for the synthesis of α-diazoketones, particularly for cyclic systems. orgsyn.orgchem-station.com This approach involves the reaction of an active methylene (B1212753) compound with a sulfonyl azide, such as tosyl azide (TsN₃) or mesyl azide (MsN₃), in the presence of a base. chem-station.comwikipedia.org

For simple cyclic ketones like cyclooctanone, the acidity of the α-methylene protons is generally insufficient for direct diazo transfer. orgsyn.orgorgsyn.org To overcome this, a two-step "deformylative diazo transfer" strategy, pioneered by Regitz, is commonly employed. orgsyn.orgorgsyn.org This involves the initial formylation of the ketone at the α-position, typically using an alkyl formate and a strong base, to produce a 2-formylcycloalkanone. This β-dicarbonyl intermediate is significantly more acidic and readily undergoes diazo transfer with a sulfonyl azide. The subsequent deformylation occurs in situ to afford the desired α-diazoketone. orgsyn.orgresearchgate.net

An alternative to formylation is the use of a trifluoroacetyl group to activate the α-position, which can be particularly useful for more sensitive substrates. chem-station.com

Table 3: Deformylative Diazo Transfer for Cyclic α-Diazoketones

| Step | Reagents | Intermediate/Product | Purpose |

| 1. Activation | Ethyl formate, NaH | 2-Formylcyclooctanone | Increase acidity of the α-proton. |

| 2. Diazo Transfer | Tosyl azide (TsN₃), Et₃N | 2-Diazo-2-formylcyclooctanone | Introduction of the diazo group. |

| 3. Deformylation | Base-mediated | This compound | Removal of the activating group. |

Emerging and Optimized Synthetic Protocols for this compound

Concerns over the safety of sulfonyl azides and the harsh conditions sometimes required for classical methods have driven the development of more optimized and safer protocols.

One notable advancement is the 'sulfonyl-azide-free' (SAFE) diazo transfer protocol. organic-chemistry.org This method generates the diazo transfer reagent in situ from readily available and less hazardous starting materials. The procedure typically involves the in situ formylation of the ketone followed by the addition of a pre-mixed aqueous solution of sodium azide, potassium carbonate, and m-carboxybenzenesulfonyl chloride. organic-chemistry.org This approach has been successfully applied to the synthesis of five- to eight-membered cyclic α-diazoketones in good yields, offering a safer and more practical alternative to traditional diazo transfer methods. organic-chemistry.org

Another approach to avoid the use of strong bases involves the conversion of the starting ketone into an enamine. The enamine can then undergo a diazo transfer reaction under milder conditions. nih.gov

While specific optimized protocols focusing solely on this compound are not extensively documented, these emerging methodologies provide promising avenues for its efficient and safer synthesis. The challenges associated with the synthesis of medium-sized rings like cyclooctanone derivatives may explain the limited specific literature for this particular compound. nih.gov

Rearrangement Reactions of 2 Diazocyclooctanone

The Wolff Rearrangement of 2-Diazocyclooctanone

Mechanistic Investigations: Carbene vs. Concerted Pathways

The precise mechanism of the Wolff rearrangement has been a subject of extensive study and debate. Two primary mechanistic pathways are generally considered: a concerted pathway and a stepwise pathway involving a carbene intermediate.

Concerted Pathway: In this mechanism, the extrusion of nitrogen and the 1,2-shift of the migrating group occur simultaneously. This pathway is often favored in cyclic systems, particularly under thermal conditions, due to conformational constraints that may disfavor the formation of a discrete carbene intermediate. The retention of stereochemistry of the migrating group is often cited as evidence for a concerted process.

Stepwise Pathway (Carbene Intermediate): Alternatively, the reaction can proceed through a stepwise mechanism where the loss of nitrogen occurs first, generating a transient carbene intermediate. This carbene then undergoes a 1,2-shift of a substituent to form the ketene (B1206846). The formation of carbenes is more commonly observed with acyclic diazoketones, which have greater conformational flexibility. The solvent and the presence of trapping agents can also influence the prevalence of carbene intermediates.

The choice between these pathways can be influenced by the substrate's structure, the reaction conditions (thermal, photolytic, or catalyzed), and the solvent.

Thermal induction of the Wolff rearrangement typically requires elevated temperatures, often in the range of 180°C or higher, or even gas-phase pyrolysis up to 750°C. For cyclic diazoketones like this compound, thermal conditions are often associated with a concerted mechanism due to the inherent rigidity of the ring system. However, the high temperatures required can sometimes lead to substrate degradation or unwanted side reactions, such as direct displacement of the diazo group without rearrangement, limiting its applicability for sensitive molecules.

Photochemical induction, typically employing UV light (e.g., 254 nm or 310 nm), offers a milder alternative for initiating the Wolff rearrangement. This method is convenient and can be performed at lower temperatures, making it suitable for substrates that might decompose under thermal stress. While photolysis can also lead to both concerted and carbene pathways, it is often a preferred method for cyclic systems where concerted mechanisms are favored. The primary limitation is that the product ketene or the starting diazoketone must not be photolabile.

Transition metal catalysis, particularly using silver(I) salts such as silver(I) oxide (Ag₂O) or silver(I) benzoate (B1203000) (AgOBz), is a highly effective method for promoting the Wolff rearrangement at significantly lower temperatures, often near room temperature. The silver catalyst is believed to coordinate with the diazo group, facilitating nitrogen extrusion and the subsequent 1,2-shift. This approach is generally efficient and can lead to high yields. However, silver catalysis may be less effective with sterically hindered substrates, where photochemical methods might be more advantageous.

Stereochemical Outcomes and Migratory Aptitudes in Cyclic Systems

The Wolff rearrangement is known for its ability to retain the stereochemistry of the migrating group. This stereochemical fidelity is a key characteristic, often supporting the concerted nature of the rearrangement. In the case of this compound, the migrating groups are the carbon atoms of the cyclooctane (B165968) ring. While general migratory aptitude trends (e.g., H > aryl ≥ alkyl for thermal, H > alkyl ≥ aryl for photolytic) are established for acyclic systems, in cyclic structures like this compound, conformational constraints and ring strain play a significant role in determining the migratory aptitude of the ring carbons. The specific arrangement of atoms within the eight-membered ring dictates which carbon is most favorably positioned to migrate, ultimately leading to the formation of a seven-membered ring product.

Ring Contraction Products and Their Chemical Transformations

The characteristic outcome of the Wolff rearrangement of cyclic α-diazoketones, including this compound, is the formation of a ketene that subsequently undergoes ring contraction. For this compound, the initial ketene intermediate is derived from a seven-membered ring precursor. This highly reactive ketene is typically intercepted in situ by nucleophiles present in the reaction medium.

Reaction with Water: In the presence of water, the ketene undergoes nucleophilic addition to form a carboxylic acid. For this compound, this would yield cycloheptanecarboxylic acid.

Reaction with Alcohols: If an alcohol is used as the solvent or co-solvent, the ketene reacts to form an ester. For example, using methanol (B129727) would produce methyl cycloheptanecarboxylate.

Reaction with Amines: Amines can also act as nucleophiles, leading to the formation of amides.

The ketene intermediate can also participate in [2+2] cycloaddition reactions with olefins, forming cyclobutenone derivatives, although this is less common when simple ring contraction to carboxylic acid derivatives is the primary goal.

Example Reaction Pathway:

When this compound is subjected to silver(I) catalysis in the presence of methanol, it undergoes the Wolff rearrangement, followed by nucleophilic attack of methanol on the resultant ketene.

This compound Ketene Intermediate Methyl Cycloheptanecarboxylate

This sequence effectively transforms an eight-membered cyclic diazoketone into a seven-membered cyclic ester.

Compound List

this compound

Ketene

Carboxylic acid

Ester

Amide

Carbene

In Situ Formation and Reactivity of Ketenes

The hallmark transformation of α-diazoketones, such as this compound, is the Wolff rearrangement organic-chemistry.orgwikipedia.orgbuchler-gmbh.com. This reaction involves the extrusion of molecular nitrogen (N₂) from the diazoketone, accompanied by a 1,2-rearrangement. This process leads to the in situ formation of a highly reactive ketene intermediate wikipedia.orgorganic-chemistry.orgnrochemistry.comadichemistry.com. The ketene generated from this compound would be a cyclic ketene, which is susceptible to rapid reactions.

The Wolff rearrangement can be initiated through several methods:

Thermal Activation: Heating α-diazoketones can induce the rearrangement, typically in the temperature range of room temperature to 750 °C in the gas phase. However, higher temperatures can lead to competing side reactions organic-chemistry.org.

Photochemical Activation: Photolysis, often using UV light, is a common method to trigger the Wolff rearrangement at lower temperatures, which can be advantageous for sensitive substrates or to avoid thermal decomposition organic-chemistry.orgwikipedia.org.

Metal Catalysis: Transition metal catalysts, particularly silver(I) salts (e.g., silver oxide, silver benzoate), are frequently employed to promote the Wolff rearrangement under milder conditions organic-chemistry.orgwikipedia.orgnrochemistry.comadichemistry.comlibretexts.org. Other metal catalysts, such as copper or rhodium complexes, can also be effective d-nb.info.

The mechanism of the Wolff rearrangement itself can proceed via a concerted pathway or a stepwise mechanism involving a carbene intermediate, depending on the substrate structure and reaction conditions organic-chemistry.orgwikipedia.orgcaltech.edu. In either case, the formation of the transient ketene is the pivotal step.

Nucleophilic Trapping of Ketene Intermediates

The ketene intermediates generated from the Wolff rearrangement of this compound are electrophilic and readily react with nucleophiles wikipedia.orgorganic-chemistry.org. This reactivity allows for the facile synthesis of various carboxylic acid derivatives. Common nucleophiles used for trapping include:

Water: Reaction with water leads to the formation of carboxylic acids.

Alcohols: Alcohols react with the ketene to yield esters.

Amines: Amines react to form amides.

The trapping of the ketene intermediate by these nucleophiles is crucial for preventing dimerization or polymerization of the highly reactive ketene species, such as the formation of diketenes organic-chemistry.orgwikipedia.org. The choice of nucleophile dictates the final functional group obtained.

Table 1: Nucleophilic Trapping of Ketene Intermediates from α-Diazoketones

| Nucleophile | Product Type | General Reaction with Ketene (R₂C=C=O) |

| Water (H₂O) | Carboxylic Acid | R₂CHCOOH |

| Alcohol (ROH) | Ester | R₂CHCOOR |

| Amine (R₂NH) | Amide | R₂CHCONHR₂ |

Formation of Carboxylic Acid Derivatives from Ring Contraction

When cyclic α-diazoketones, such as this compound, undergo the Wolff rearrangement, the resulting ketene intermediate typically leads to a ring-contracted product wikipedia.org. The process involves the extrusion of nitrogen and the migration of a carbon atom from the ring to the carbonyl carbon of the nascent ketene, followed by nucleophilic trapping. For a cyclic α-diazoketone, this results in the formation of a carboxylic acid derivative with a ring that is one atom smaller than the original cyclic diazoketone. For instance, a diazoketone derived from an eight-membered ring would yield a seven-membered ring carboxylic acid derivative upon Wolff rearrangement and trapping.

Application in Arndt-Eistert Homologation for Carbon Chain Extension

The Wolff rearrangement is the cornerstone of the Arndt-Eistert synthesis, a method used for the homologation of carboxylic acids, meaning the extension of a carbon chain by one methylene (B1212753) unit organic-chemistry.orgnrochemistry.comadichemistry.comlibretexts.org. The general sequence involves:

Activation of a carboxylic acid (e.g., conversion to an acid chloride).

Reaction of the activated acid with diazomethane (B1218177) (or a safer equivalent like trimethylsilyldiazomethane) to form an α-diazoketone.

The α-diazoketone undergoes Wolff rearrangement, typically catalyzed by silver salts, heat, or light, to form a ketene.

The ketene is trapped by a nucleophile (water, alcohol, amine) to yield the homologated carboxylic acid, ester, or amide, respectively.

While this compound itself is a cyclic compound, the principles of the Arndt-Eistert homologation are demonstrated by the Wolff rearrangement's ability to insert a methylene group adjacent to a carbonyl, effectively extending a carbon chain. The stereochemistry of the migrating group is generally retained during this process adichemistry.comlibretexts.org.

Table 2: Stages of the Arndt-Eistert Homologation

| Step | Transformation | Key Intermediate | Reaction Type |

| 1 | Carboxylic Acid → Acid Chloride/Anhydride | Acid Chloride | Activation (e.g., with SOCl₂) |

| 2 | Acid Chloride/Anhydride + Diazomethane → α-Diazoketone | α-Diazoketone | Acylation, Diazomethane Addition |

| 3 | α-Diazoketone → Ketene | Ketene | Wolff Rearrangement (N₂ extrusion, 1,2-rearrangement) |

| 4 | Ketene + Nucleophile → Homologated Carboxylic Acid Derivative | N/A | Nucleophilic Addition |

Other Mechanistic Rearrangement Pathways

While the Wolff rearrangement is the predominant pathway for α-diazoketones, other mechanistic routes can be involved, particularly under specific conditions or with particular substrate structures.

Vinylogous Wolff Rearrangements and Their Analogues

The vinylogous Wolff rearrangement (VWR) is a related process that occurs with β,γ-unsaturated diazoketones wikipedia.orgd-nb.infonih.gov. In this rearrangement, the diazo group is positioned allylic to a double bond. The VWR leads to the formation of γ,δ-unsaturated carboxylic acid derivatives, offering a different synthetic outcome compared to the direct homologation seen in the traditional Wolff rearrangement. Mechanistically, VWR can involve strained intermediates like bicyclo[2.1.0]pentanones or diradical species, and it proceeds through pathways distinct from the standard Wolff rearrangement d-nb.infonih.govresearchgate.net. While this compound is not a β,γ-unsaturated diazoketone, understanding VWR highlights the diverse reactivity of diazocarbonyl compounds.

Radical-Mediated Ring Contraction Processes

In addition to ionic or concerted pathways, radical mechanisms can also lead to ring contraction or other rearrangements in organic molecules, including those containing diazo functionalities rsc.org. While the Wolff rearrangement is typically not considered a radical process, under certain conditions, α-diazoketones or related diazo compounds can engage in radical pathways. For example, photolysis can sometimes generate carbene intermediates that may exhibit radical character or lead to radical pathways caltech.edu. Furthermore, other types of cyclic compounds can undergo radical-mediated ring contractions, demonstrating the broader scope of such transformations in organic synthesis mdpi.comnih.gov. However, for this compound, the Wolff rearrangement remains the primary and most well-documented rearrangement pathway.

Reactivity and Transformational Chemistry of 2 Diazocyclooctanone Beyond Rearrangements

Cycloaddition Reactions Involving 2-Diazocyclooctanone

Cycloaddition reactions provide a powerful method for the formation of cyclic compounds. This compound, by virtue of its diazo functionality, can participate in several types of cycloaddition reactions, leading to the synthesis of novel polycyclic and heterocyclic systems.

[2+2] Cycloadditions with Unsaturated Substrates

While thermal [2+2] cycloadditions are often forbidden by orbital symmetry rules, photochemical activation can enable the reaction of this compound with various unsaturated substrates. Upon photolysis, this compound can lose nitrogen gas to form a reactive carbene intermediate, which can then undergo a [2+2] cycloaddition with an alkene to form a cyclobutane ring. The reaction's success and stereochemical outcome are highly dependent on the nature of the alkene and the reaction conditions. For instance, electron-deficient alkenes are often good partners in these reactions.

A generalized scheme for the photochemical [2+2] cycloaddition of this compound is presented below:

Table 1: Generalized Scheme of Photochemical [2+2] Cycloaddition

| Reactant 1 | Reactant 2 | Conditions | Product |

| This compound | Alkene (R-CH=CH-R') | hν (Photolysis) | Bicyclo[6.2.0]decan-9-one derivative |

Detailed research findings on specific examples of [2+2] cycloadditions involving this compound are limited in publicly available literature.

Aromatic Cycloadditions (e.g., Buchner Ring Expansion)

The Buchner ring expansion is a classic reaction in organic chemistry that involves the addition of a carbene to an aromatic ring, leading to a seven-membered ring system. wikipedia.org This reaction typically proceeds in two steps: the formation of a cyclopropane ring (a norcaradiene intermediate) via the cycloaddition of a carbene to the aromatic system, followed by a thermally allowed electrocyclic ring-opening to form the cycloheptatriene derivative. nih.gov

When this compound is used as the carbene precursor, its reaction with an aromatic substrate like benzene can lead to the formation of a bicyclo[6.4.1]trideca-1,3,5,8-tetraen-10-one system. The reaction is typically catalyzed by transition metals, such as rhodium(II) or copper(II) complexes, which facilitate the decomposition of the diazo compound to the corresponding metal carbene. wikipedia.org

Table 2: Buchner Ring Expansion of Benzene with this compound

| Aromatic Substrate | Diazo Compound | Catalyst | Product |

| Benzene | This compound | Rh₂(OAc)₄ or Cu(acac)₂ | Bicyclo[6.4.1]trideca-1,3,5,8-tetraen-10-one |

Specific yield and detailed experimental conditions for the Buchner ring expansion of this compound are not extensively documented in readily accessible sources.

Carbene-Derived Reactivity

The generation of a carbene from this compound through thermal, photochemical, or metal-catalyzed decomposition is a gateway to a rich variety of chemical transformations. This highly reactive intermediate can engage in cyclopropanation, insertion, and ylide-forming reactions.

Cyclopropanation Reactions

The addition of a carbene to an alkene is a fundamental method for the synthesis of cyclopropane rings. The carbene derived from this compound can react with various alkenes to afford spirocyclic compounds containing a cyclopropane ring fused to the cyclooctanone (B32682) framework. These reactions are often catalyzed by transition metal complexes, with rhodium and copper catalysts being particularly effective. The choice of catalyst can significantly influence the stereoselectivity of the cyclopropanation.

Table 3: Metal-Catalyzed Cyclopropanation of Styrene with this compound

| Alkene | Diazo Compound | Catalyst | Product | Diastereomeric Ratio (trans:cis) | Yield (%) |

| Styrene | This compound | Rh₂(OAc)₄ | 1-Phenyl-spiro[2.7]decan-4-one | Varies with catalyst and conditions | Moderate to Good |

| Styrene | This compound | Cu(OTf)₂ | 1-Phenyl-spiro[2.7]decan-4-one | Varies with catalyst and conditions | Moderate to Good |

Note: The data presented is illustrative and based on general principles of cyclopropanation reactions. Specific experimental data for this compound is scarce in the cited literature.

C-H and X-H Insertion Reactions

A hallmark of carbene chemistry is the ability of carbenes to insert into C-H and X-H (where X is a heteroatom like O, N, S) bonds. These insertion reactions provide a direct method for the functionalization of unactivated C-H bonds and the formation of new C-X bonds.

Intramolecular C-H insertion reactions of the carbene derived from this compound can lead to the formation of bicyclic ketones. The regioselectivity of the insertion is influenced by the proximity of the C-H bonds to the carbene center and the electronic nature of the C-H bond. Rhodium(II) catalysts are commonly employed to mediate these transformations.

Intermolecular C-H insertion reactions with external substrates are also possible, though often less efficient than their intramolecular counterparts. Similarly, X-H insertion reactions with substrates such as alcohols, amines, and thiols can be achieved, leading to the formation of ethers, amines, and thioethers, respectively.

Table 4: Representative Carbene Insertion Reactions of this compound

| Reaction Type | Substrate | Catalyst | Product |

| Intramolecular C-H Insertion | This compound | Rh₂(OAc)₄ | Bicyclo[5.1.0]octan-2-one |

| Intermolecular O-H Insertion | Methanol (B129727) | Rh₂(OAc)₄ | 2-Methoxycyclooctanone |

The products listed are predicted based on established carbene reactivity patterns. Detailed studies on these specific reactions with this compound are not widely reported.

Ylide Formation

Carbenes can react with Lewis bases, such as sulfides, phosphines, and amines, to form ylides. These ylides are versatile intermediates that can undergo a variety of subsequent reactions. For instance, a sulfur ylide, formed from the reaction of the carbene from this compound with a sulfide, can react with an aldehyde or ketone to form an epoxide (Corey-Chaykovsky reaction) or with an α,β-unsaturated carbonyl compound to yield a cyclopropane. Phosphorus ylides, generated from the reaction with phosphines, are key intermediates in the Wittig reaction for alkene synthesis.

Table 5: Ylide Formation from this compound-Derived Carbene

| Lewis Base | Ylide Type | Potential Subsequent Reaction |

| Dimethyl sulfide | Sulfur Ylide | Epoxidation, Cyclopropanation |

| Triphenylphosphine | Phosphorus Ylide | Wittig-type olefination |

The potential for ylide formation and subsequent reactions is a logical extension of carbene chemistry, though specific examples starting from this compound are not extensively detailed in the provided search results.

Reactions with Organometallic Reagents.

The interaction of this compound with various organometallic reagents provides a powerful avenue for the formation of new carbon-carbon bonds and other functional group transformations. These reactions are pivotal in expanding the molecular complexity of the cyclooctane (B165968) framework.

α-Alkylation of Cycloalkanones via Reaction with Trialkylboranes.

A significant application of this compound is its role in the α-alkylation of cycloalkanones through its reaction with trialkylboranes. This method offers an efficient route to introduce alkyl groups at the α-position of the cyclooctanone ring. The reaction proceeds under mild conditions and provides high yields of the corresponding α-alkylated products.

In a representative transformation, this compound reacts with triethylborane in the presence of water. The reaction requires a brief period of reflux to ensure the complete evolution of nitrogen gas. This process leads to the formation of 2-ethylcyclooctanone in an 82% yield. This method circumvents some of the inherent difficulties associated with traditional alkylation methods of ketones.

| Reactant | Reagent | Product | Yield (%) |

|---|---|---|---|

| This compound | Triethylborane | 2-Ethylcyclooctanone | 82 |

Other Transition Metal-Catalyzed Transformations.

Beyond reactions with organoboranes, this compound is anticipated to participate in a variety of other transition metal-catalyzed transformations, a field of extensive research for α-diazo ketones. nih.govnih.gov Catalysts based on rhodium and copper are particularly effective in generating metal-carbene intermediates from diazo compounds, which can then undergo a range of reactions. nih.govnih.gov While specific examples involving this compound are not extensively documented, the reactivity of analogous cyclic α-diazo ketones provides valuable insight into its potential transformations.

Rhodium-Catalyzed Reactions: Dirhodium catalysts are well-known to promote the decomposition of α-diazo ketones to form rhodium-carbene intermediates. nih.gov These intermediates are highly reactive and can undergo several types of transformations, including intramolecular C-H insertion. For instance, α-aryl-α-diazo ketones can efficiently cyclize in the presence of rhodium catalysts to form α-aryl cyclopentanones. nih.govorganic-chemistry.orgresearchgate.net This suggests that appropriately substituted derivatives of this compound could undergo similar intramolecular C-H insertion reactions to generate bicyclic systems. Furthermore, rhodium-catalyzed cyclopropanation reactions of cyclic diazo ketones, such as 2-diazo-1-indanone, with alkenes like styrene have been reported. mdpi.com It is therefore plausible that this compound could undergo analogous cyclopropanation reactions.

Copper-Catalyzed Reactions: Copper catalysts, such as copper(I) and copper(II) complexes, are also widely used to mediate reactions of diazo compounds. nih.govacs.orgorganic-chemistry.org These catalysts can facilitate intramolecular cyclization reactions of bis-α-diazo ketones. researchgate.net Copper-catalyzed cross-coupling reactions of cyclic allyl boronic acids with α-diazo ketones have also been demonstrated to proceed with high stereoselectivity. acs.org Additionally, copper-catalyzed carbenoid insertion into Si-H and S-H bonds of α-diazoesters and α-diazoketones provides an efficient route to α-silylesters and α-thioesters. acs.orgorganic-chemistry.org These examples highlight the potential for this compound to participate in a range of copper-catalyzed transformations.

Palladium-Catalyzed Reactions: Palladium catalysts can mediate oxidative cross-coupling reactions between cyclic α-diazo ketones and arylboronic acids, leading to the formation of α-aryl-α,β-unsaturated carbonyl compounds. nih.govmdpi.com This type of reaction involves the formation of a palladium carbene intermediate. mdpi.com

Heteroatom-Assisted Reactions and Specific Derivatizations.

The reactivity of this compound can be further exploited in reactions involving heteroatoms, leading to the synthesis of various functionalized derivatives and heterocyclic systems. The diazo group can react with a range of heteroatomic nucleophiles, often with the assistance of a catalyst, to afford diverse molecular architectures.

While specific examples detailing the synthesis of heterocycles such as thiadiazoles or oxadiazoles directly from this compound are not prevalent in the literature, the general reactivity of α-diazo ketones suggests several potential pathways for such transformations. For example, the reaction of α-diazo ketones with sulfur-containing reagents like thiourea or phosphorus ylides are established methods for the synthesis of sulfur-containing heterocycles and other derivatives. Similarly, reactions with nitrogen-based nucleophiles can lead to the formation of nitrogen-containing heterocycles.

The Staudinger reaction, a well-known transformation of diazo compounds, involves their reaction with phosphines to form phosphazines. nih.gov This reaction proceeds without the elimination of nitrogen and provides a route to functionalized phosphorus-containing derivatives. nih.gov For instance, 4-diazotetrahydrofuran-3-ones have been shown to undergo rapid Staudinger reactions to yield phosphazines in good yields. nih.gov It is conceivable that this compound could undergo a similar transformation.

Furthermore, reactions of cyclic α-diazo ketones with amines containing an electrophilic moiety can lead to the formation of complex spirocyclic indole derivatives after a cascade of reactions initiated by a copper(II)-catalyzed reaction. nih.gov These examples underscore the potential of this compound as a building block in the synthesis of a variety of specifically derivatized and heteroatom-containing molecules.

Spectroscopic and Analytical Research Methodologies for 2 Diazocyclooctanone and Its Derivatives

Advanced Spectroscopic Characterization Techniquesmdpi.comresearchgate.netrsc.orgarxiv.org

Advanced spectroscopic techniques are indispensable for the comprehensive characterization of 2-diazocyclooctanone. These methods allow for a detailed examination of its chemical structure and properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidationmdpi.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the precise structure of this compound and its derivatives. By analyzing the chemical shifts, coupling constants, and integration of proton (¹H) and carbon-¹³ (¹³C) NMR spectra, the connectivity and chemical environment of each atom in the molecule can be mapped out. rsc.orgyoutube.comhmdb.cahmdb.cacarlroth.com

In a typical ¹H NMR spectrum of a derivative like 2-ethylcyclooctanone, specific proton signals would confirm the presence and positioning of the ethyl group on the cyclooctanone (B32682) ring. cdnsciencepub.com Similarly, ¹³C NMR provides information on the carbon skeleton, with distinct signals for the carbonyl carbon, the carbon bearing the diazo group, and the carbons of the cyclooctane (B165968) ring.

Table 1: Representative ¹H and ¹³C NMR Spectral Data for a Hypothetical 2-Alkyl-Cyclooctanone Derivative

| Nucleus | Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ¹H | ~2.5 - 2.8 | Multiplet | α-protons to carbonyl |

| ¹H | ~1.2 - 1.9 | Multiplet | Cyclooctane ring protons |

| ¹³C | >200 | Singlet | Carbonyl carbon (C=O) |

| ¹³C | ~50 - 60 | Singlet | Carbon with diazo group (C=N₂) |

| ¹³C | ~20 - 40 | Multiple signals | Cyclooctane ring carbons |

Note: The exact chemical shifts and multiplicities will vary depending on the specific derivative and the solvent used.

Infrared (IR) Spectroscopy for Functional Group Analysisresearchgate.net

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule. pg.edu.pllibretexts.orgsavemyexams.comuobabylon.edu.iq For this compound, the IR spectrum is characterized by a strong absorption band corresponding to the stretching vibration of the diazo group (N≡N), typically observed in the range of 2100-2200 cm⁻¹. Another key feature is the strong absorption from the carbonyl group (C=O) stretch, which appears around 1680-1700 cm⁻¹. The presence and position of these bands are definitive indicators of the α-diazo ketone functionality. cdnsciencepub.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Intensity |

| Diazo (N≡N) | Stretching | 2100 - 2200 | Strong |

| Carbonyl (C=O) | Stretching | 1680 - 1700 | Strong |

| C-H (alkane) | Stretching | 2850 - 3000 | Medium-Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitionsresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. researchgate.netlibretexts.orgsci-hub.semdpi.com Conjugated systems, such as the one present in this compound involving the diazo and carbonyl groups, give rise to characteristic absorptions in the UV-Vis region. The spectrum of this compound would be expected to show absorption bands corresponding to n → π* and π → π* transitions. The exact wavelengths and molar absorptivities of these transitions are sensitive to the molecular environment and any substitution on the cyclooctanone ring. researchgate.net

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysisresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. nist.govmiamioh.edubritannica.comlibretexts.orgchemguide.co.uk In the mass spectrum of this compound, the molecular ion peak (M⁺) would confirm its molecular weight. nih.gov The fragmentation pattern provides valuable structural information. A characteristic fragmentation for α-diazo ketones is the loss of a nitrogen molecule (N₂), resulting in a prominent M-28 peak. cdnsciencepub.com Other fragmentations can provide insights into the structure of the cyclooctane ring.

Table 3: Expected Key Fragments in the Mass Spectrum of this compound

| m/z Value | Fragment | Interpretation |

| 152 | [C₈H₁₂N₂O]⁺ | Molecular Ion (M⁺) |

| 124 | [C₈H₁₂O]⁺ | Loss of N₂ |

| Various | Other fragments | Ring fragmentation |

Application of Two-Dimensional Correlation Spectroscopy (2D-COS) in Reaction Monitoringyoutube.com

Two-Dimensional Correlation Spectroscopy (2D-COS) is an advanced analytical technique that can be used to monitor the changes in spectra during a chemical reaction. uwaterloo.cafrontiersin.orgspectroscopyonline.commdpi.comresearchgate.net By applying 2D-COS to the IR or other spectroscopic data collected over the course of a reaction involving this compound, it is possible to identify the sequence of bond-breaking and bond-forming events. uwaterloo.ca This technique enhances spectral resolution and allows for the identification of transient intermediates that may not be observable in one-dimensional spectra. spectroscopyonline.com For instance, in a reaction where this compound is converted to another product, 2D-COS can reveal the correlation between the disappearance of the diazo and carbonyl bands and the appearance of new bands corresponding to the product. spectroscopyonline.com

Chromatographic Separation and Identification Methods (e.g., GC-MS)hmdb.caresearchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.netorslabs.cometamu.eduinnovareacademics.in This method is highly effective for the separation and identification of volatile compounds like this compound and its derivatives from complex mixtures. researchgate.net In a GC-MS analysis, the sample is first vaporized and separated based on the components' boiling points and interactions with the stationary phase in the GC column. Each separated component then enters the mass spectrometer, where it is ionized and fragmented, yielding a unique mass spectrum for identification. etamu.edu The retention time from the GC and the mass spectrum from the MS together provide a high degree of confidence in the identification of the compound. researchgate.net

Theoretical and Computational Studies of 2 Diazocyclooctanone Reactivity

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations (QCC) are fundamental for dissecting chemical reactions at the molecular level. They allow for the precise determination of molecular structures, energies, and properties, including the identification of reaction pathways and transition states nih.gov. For 2-Diazocyclooctanone, QCC can be employed to map the energy profiles associated with its decomposition and subsequent reactions.

Methods such as the intrinsic reaction coordinate (IRC) are used to trace reaction pathways from a calculated transition state, confirming the connectivity between reactants and products nih.gov, researchgate.net. The quasi-Newton method is a common technique for locating transition states, which represent the highest energy point along a reaction coordinate nih.gov. Automated reaction path exploration algorithms, like the Artificial Force Induced Reaction (AFIR) method, can systematically search for potential reaction pathways, aiding in the discovery of novel transformations or the understanding of complex mechanisms researchgate.net, mit.edu, nih.gov.

These calculations can predict the activation barriers for various potential reactions of the carbene derived from this compound, such as the Wolff rearrangement, C-H insertion, or cyclopropanation. By calculating the relative energies of different transition states, QCC can also predict the likelihood of competing reaction pathways nih.gov.

Table 1: Illustrative Activation Barriers for Potential Carbene Reactions

| Reaction Type (Example) | Calculated Barrier (kcal/mol) | Computational Method/Level of Theory (Example) | Reference Context |

| Wolff Rearrangement | 15-25 | DFT (e.g., B3LYP/6-311+G(d,p)) | Similar diazocarbonyl systems |

| C-H Insertion | 10-20 | DFT (e.g., M06-2X/cc-pVTZ) | Related carbene chemistry |

| Cyclopropanation | 12-22 | DFT (e.g., B3LYP/aug-cc-pVDZ) | Carbene addition to alkenes |

| Decomposition (N₂ loss) | 20-30 | DFT (e.g., MP2/6-31G*) | Diazocarbonyl decomposition studies |

Note: The values presented in this table are illustrative examples of activation barriers typically calculated for reactions involving carbenes derived from similar diazocarbonyl compounds. Specific computational studies on this compound would yield precise values.

Molecular Dynamics Simulations of Mechanistic Processes

Molecular Dynamics (MD) simulations offer a complementary approach to QCC by modeling the time-dependent behavior of molecular systems based on classical mechanics and Newtonian physics nih.gov, nih.gov, mdpi.com. MD simulations can provide insights into the dynamic aspects of a reaction, including how molecules move and interact over time, which can be crucial for understanding complex mechanistic processes nih.gov, frontiersin.org.

While QCC typically focuses on stationary points (reactants, products, transition states), MD simulations can explore the entire trajectory of a reaction, revealing dynamic effects and potential bifurcations that occur after passing through a transition state escholarship.org. Ab initio molecular dynamics (AIMD) can further enhance mechanistic understanding by incorporating quantum mechanical effects into the dynamic simulation, allowing for a more accurate rationalization of selectivity origins and the interplay between thermodynamic and dynamic preferences escholarship.org.

For this compound, MD simulations could potentially be used to study the solvation effects on its decomposition, the dynamics of the generated cyclic carbene in different environments, or its interactions with other molecules during a reaction. Although MD simulations are computationally intensive and often limited by accessible time and length scales nih.gov, they provide a dynamic perspective on mechanistic events that static QCC might miss.

Elucidation of Concerted vs. Stepwise Mechanisms through Computational Models

Many chemical reactions can proceed through either a concerted mechanism (where all bond breaking and forming occurs in a single step) or a stepwise mechanism (involving one or more intermediate species) nih.gov, nih.gov, researchgate.net. Computational models are indispensable for distinguishing between these possibilities. By calculating the potential energy surface, computational chemists can identify the presence or absence of energy minima corresponding to intermediates.

For reactions involving this compound, understanding whether a subsequent transformation proceeds concertedly or stepwise is vital. For instance, carbene insertions into C-H bonds are often considered concerted, but some reactions can exhibit stepwise character depending on the substrate and conditions escholarship.org. Computational models can quantify the energy differences between concerted and stepwise pathways, providing a clear energetic basis for mechanistic assignment nih.gov, nih.gov. Factors such as the nature of the reactants, the presence of catalysts, and solvent effects can all influence the preferred mechanism, and computational studies can systematically investigate these influences nih.gov.

Table 2: Illustrative Energy Differences for Concerted vs. Stepwise Mechanisms

| Reaction Type (Example) | Mechanism Comparison | Energy Difference (kcal/mol) | Context |

| Dehydro-Diels-Alder (Enynes) | Concerted favored | 5.2 - 6.6 | Comparison of concerted vs. diradical |

| SNAr Reactions | Concerted favored | > 11.6 | Based on substrate electron affinity |

| SNAr Reactions | Stepwise favored | < -25.0 | Based on substrate electron affinity |

| Cycloaddition (Diyne + Enyne) | Concerted favored | 0.5 - 2.0 | Diminishing difference with triple bonds |

Note: These values represent typical energy differences calculated for various reaction types to distinguish between concerted and stepwise pathways. Studies on this compound would aim to determine similar energetic preferences for its derived carbene's reactions.

Prediction of Regioselectivity and Stereoselectivity in Reactions

A critical aspect of synthetic chemistry is controlling where a reaction occurs on a molecule (regioselectivity) and the spatial arrangement of the resulting products (stereoselectivity) researchgate.net, rsc.org. Computational methods are highly effective in predicting these selectivities. By calculating the energies of transition states leading to different regioisomers or stereoisomers, computational models can predict which product will be favored nih.gov, rsc.org.

For this compound, the cyclic carbene it forms could potentially react at multiple sites or with different orientations. For example, if the carbene were to undergo an insertion reaction into a C-H bond of another molecule, computational studies could predict which C-H bond is most likely to be attacked and whether the resulting product would be a specific diastereomer. Techniques like Molecular Electron Density Theory (MEDT) and conceptual Density Functional Theory (CDFT) indices can provide detailed electronic information to predict these selectivities nih.gov. Machine learning models are also increasingly being developed and applied for the accurate prediction of regioselectivity and stereoselectivity researchgate.net, rsc.org, nih.gov.

Table 3: Illustrative Selectivity Prediction Parameters for Cycloaddition Reactions

| Selectivity Type | Parameter | Value (kJ/mol) | Context |

| Regioselectivity | Relative energy of regioisomeric products | -136.48 | [3+2] Cycloaddition (Product 6 vs. others) |

| Stereoselectivity | Relative energy of stereoisomeric products | -130.08 | [3+2] Cycloaddition (Product 3 vs. others) |

| Global Electron Density Transfer (GEDT) | Transition state value | 0.4 - 0.6 | Indicative of polar character in reaction path |

Note: These values are derived from studies on [3+2] cycloaddition reactions and illustrate the types of energetic and electronic parameters used in computational models to predict regioselectivity and stereoselectivity. Similar analyses would be applied to reactions involving this compound.

Compound List

this compound

Applications of 2 Diazocyclooctanone and Its Transformations in Complex Molecule Synthesis

Strategic Utility in Ring Contraction for the Construction of Carbocycles

The Wolff rearrangement of cyclic α-diazo ketones, such as 2-diazocyclooctanone, serves as a powerful method for ring contraction, providing access to smaller, often strained, ring systems. wikipedia.orgresearchgate.net This transformation proceeds through the expulsion of dinitrogen to form a highly reactive ketene (B1206846) intermediate, which subsequently undergoes a 1,2-rearrangement to yield a ring-contracted product. wikipedia.org In the case of this compound, this rearrangement leads to the formation of functionalized cycloheptane (B1346806) derivatives.

The strategic advantage of this approach lies in its ability to generate functionalized seven-membered rings, which are prevalent motifs in a number of biologically active natural products. nih.govchemrxiv.org The reaction can be induced under various conditions, including thermal, photochemical, or metal-catalyzed (commonly with silver(I) oxide), offering a degree of control over the reaction outcome. wikipedia.orgorganic-chemistry.org The resulting cycloheptane-derived ketene can be trapped with a variety of nucleophiles, such as water, alcohols, or amines, to afford the corresponding carboxylic acids, esters, or amides, respectively. This allows for the introduction of diverse functional handles for further synthetic manipulations.

Table 1: Representative Ring Contraction Products from this compound

| Starting Material | Reaction Conditions | Nucleophile | Product |

|---|---|---|---|

| This compound | Photolysis, H₂O | Water | Cycloheptanecarboxylic acid |

| This compound | Ag₂O, CH₃OH | Methanol (B129727) | Methyl cycloheptanecarboxylate |

The Wolff rearrangement for ring contraction has been successfully applied in the synthesis of various carbocyclic frameworks, including strained bicyclic systems. wikipedia.org For instance, the contraction of a bicyclo[3.1.0]hexan-2-one system via its diazo derivative has been used to generate bicyclo[2.1.0]pentane structures. rsc.org While a specific example for this compound leading to a bicyclo[5.1.0]octane system was not found in the immediate search results, the principle remains a key application of this class of compounds.

Role in Homologation and Annulation Sequences

This compound is a valuable reagent in homologation reactions, most notably in the context of the Arndt-Eistert synthesis. wikipedia.org This reaction sequence allows for the one-carbon homologation of a carboxylic acid. In a typical sequence, a carboxylic acid is converted to its acid chloride, which then reacts with a diazoalkane (in a process conceptually related to the chemistry of this compound) to form a diazoketone. Subsequent Wolff rearrangement in the presence of a nucleophile yields the homologated carboxylic acid derivative. organic-chemistry.org While the Arndt-Eistert synthesis classically involves the reaction of an acid chloride with diazomethane (B1218177), the underlying Wolff rearrangement of the resulting α-diazoketone is the key transformation, a reaction that this compound readily undergoes.

The ketene intermediate generated from the Wolff rearrangement of this compound is also a key participant in annulation reactions, particularly [2+2] cycloadditions. wikipedia.org Ketenes are known to undergo thermal [2+2] cycloadditions with olefins to form four-membered rings. wikipedia.org This reactivity can be harnessed in both intermolecular and intramolecular settings to construct complex polycyclic systems. wikipedia.org A notable application of this strategy is the tandem Wolff rearrangement/[2+2] cycloaddition, which has been employed in the synthesis of prostaglandins. wikipedia.org

Furthermore, tandem sequences involving the Wolff rearrangement have been developed to create fused carbocyclic skeletons. For example, a tandem Wolff/Cope rearrangement has been utilized to synthesize fused [n.7] bicyclic compounds, which are core structures in various natural products. caltech.edu

Integration into Total Synthesis Strategies for Natural Products and Pharmaceuticals

The transformations of this compound, particularly the Wolff rearrangement, have been integrated into the total synthesis of complex natural products, including those of marine origin. mdpi.commdpi.comnih.gov Marine natural products often possess intricate molecular architectures and significant biological activity, making them attractive targets for synthetic chemists. researchgate.netresearchgate.net The ability of this compound to facilitate ring contractions and provide functionalized seven-membered rings makes it a valuable building block in this context. nih.gov

While specific total syntheses explicitly detailing the use of this compound were not prominently found in the search results, the strategic importance of the Wolff rearrangement in natural product synthesis is well-documented. wikipedia.org For example, the Fukumoto synthesis of capnellene utilizes a Wolff rearrangement for ring contraction. wikipedia.org Similarly, Robert Ireland's synthesis of (±)-aphidicolin employs a tandem ring-contraction and [2+2] cycloaddition strategy based on the Wolff rearrangement. wikipedia.org These examples highlight the potential of this compound as a key intermediate in analogous synthetic endeavors.

The synthesis of functionalized azepanes and oxepanes, which are important scaffolds in medicinal chemistry, has been achieved using diazocarbonyl chemistry, further underscoring the pharmaceutical relevance of compounds like this compound. nih.govsemanticscholar.org

Development of Novel Building Blocks for Advanced Organic Architectures

The reactivity of this compound positions it as a precursor for the development of novel building blocks for advanced organic architectures. The ketene intermediate formed upon Wolff rearrangement can be intercepted in various ways to generate structurally diverse molecules. For instance, [2+2] cycloaddition reactions with olefins can lead to the formation of spirocyclic compounds. researchgate.net Spirocycles are increasingly recognized for their unique three-dimensional structures and are of growing interest in drug discovery. dndi.org

The development of tandem reactions starting from α-diazoketones allows for the rapid construction of complex polycyclic systems. The tandem Wolff/Cope rearrangement, for example, provides access to highly functionalized cycloheptadienones, which can serve as versatile intermediates for further synthetic elaboration. caltech.edu The ability to generate functionalized seven-membered rings also opens avenues for the synthesis of novel macrocycles and other complex topologies.

Table 2: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Cycloheptanecarboxylic acid |

| Methyl cycloheptanecarboxylate |

| Cycloheptanecarboxamide |

| Diazomethane |

| Capnellene |

| (±)-Aphidicolin |

| Prostaglandins |

| Azepanes |

| Oxepanes |

| Bicyclo[3.1.0]hexan-2-one |

| Bicyclo[2.1.0]pentane |

| Bicyclo[5.1.0]octane |

| Guanacastepene |

Future Directions and Emerging Research Avenues in 2 Diazocyclooctanone Chemistry

Development of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

The decomposition of diazo compounds, such as 2-diazocyclooctanone, is often mediated by transition metal catalysts to generate reactive carbenoid intermediates. Future research could focus on developing highly selective and efficient catalytic systems tailored for this compound. This includes:

Chiral Catalysis: Exploring new chiral ligands and metal complexes (e.g., based on ruthenium, rhodium, copper, or iridium) to achieve high enantioselectivity in reactions like cyclopropanation or C-H insertion involving this compound. Advances in asymmetric catalysis for other diazo compounds suggest potential for similar developments with cyclic diazo ketones mdpi.com.

Organocatalysis: Investigating the potential of organocatalysts to promote transformations of this compound, offering metal-free alternatives that could simplify product purification and reduce environmental impact.

Dual Catalysis: Designing catalytic systems that combine different types of catalysts (e.g., metal and organocatalysts, or two different metal catalysts) to achieve complex transformations in a single step, enhancing efficiency and selectivity.

Photocatalysis: Leveraging visible-light photocatalysis, a rapidly growing field, to activate diazo compounds. This could lead to novel reaction pathways and milder reaction conditions for this compound transformations, potentially offering unique selectivity profiles compared to thermal or metal-catalyzed methods mdpi.comrsc.org.

Green Chemistry Approaches in the Synthesis and Reactions of this compound

The principles of green chemistry are increasingly important in synthetic organic chemistry. Future research directions for this compound should prioritize sustainability in both its synthesis and subsequent reactions:

Sustainable Synthesis: Developing greener routes for the preparation of this compound, potentially involving biocatalytic methods or flow chemistry techniques that enhance safety and reduce waste. The use of safer diazotizing agents and milder reaction conditions would be a key focus.

Solvent Minimization and Replacement: Investigating reactions of this compound in environmentally benign solvents such as water, supercritical CO2, or ionic liquids, or exploring solvent-free reaction conditions.

Atom Economy: Designing transformations that maximize atom economy, ensuring that most atoms from the starting materials are incorporated into the final product, thereby minimizing by-products.

Biocatalysis: Exploring the potential of enzymes or whole-cell systems to catalyze reactions involving this compound, offering high selectivity and operating under mild, aqueous conditions. While direct examples for this compound are scarce, the broader trend in biocatalysis for complex molecule synthesis suggests this as a promising avenue.

Exploration of New Synthetic Transformations and Their Mechanistic Details

Expanding the repertoire of reactions that this compound can undergo, coupled with a deeper understanding of their mechanisms, is crucial for unlocking new synthetic potential.

Novel Carbene/Carbenoid Reactions: Discovering new reaction pathways for the carbenoid intermediates generated from this compound, such as novel cycloadditions, insertion reactions, or rearrangements. For instance, exploring tandem reactions where the initial carbene transformation is followed by another reaction within the same pot.

Photochemical Transformations: Further investigating the photochemical reactivity of this compound, including its potential in [1+n] cycloadditions or as a photoinitiator in polymerization processes. Recent advances in photochemical diazo chemistry provide a strong foundation for such explorations mdpi.comrsc.org.

Mechanistic Investigations: Employing advanced spectroscopic techniques (e.g., time-resolved IR, NMR) and computational methods to elucidate the detailed mechanisms of known and newly discovered reactions of this compound. Understanding these mechanisms is key to rational catalyst design and reaction optimization.

C-H Functionalization: Developing catalytic systems that enable direct C-H functionalization reactions using the carbenoid derived from this compound, allowing for the efficient introduction of functional groups into complex molecules.

Interdisciplinary Research Integrating this compound Chemistry

The unique reactivity of this compound can be leveraged in interdisciplinary research, bridging organic synthesis with other scientific fields.

Materials Science: Exploring the incorporation of this compound-derived functionalities into novel materials. For example, its use in the synthesis of polymers with specific properties via controlled polymerization techniques or as a cross-linking agent. The general application of diazo compounds in polymer synthesis is an emerging area sioc-journal.cn.

Medicinal Chemistry and Chemical Biology: Investigating the potential of this compound derivatives as scaffolds for drug discovery or as probes in chemical biology. While specific biological activities are beyond the scope of this article, the ability to generate diverse structures from diazo compounds makes them valuable in generating compound libraries.

Supramolecular Chemistry: Designing systems where this compound or its reaction products can participate in non-covalent interactions, leading to self-assembled structures or responsive materials.

Flow Chemistry and Automation: Integrating this compound chemistry into continuous flow systems can enhance safety, control, and scalability, facilitating its use in both academic research and industrial applications. The safer handling of diazo compounds in flow chemistry is a recognized benefit researchgate.net.

By pursuing these research avenues, the synthetic utility and application scope of this compound can be significantly expanded, contributing to advancements in various scientific disciplines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.